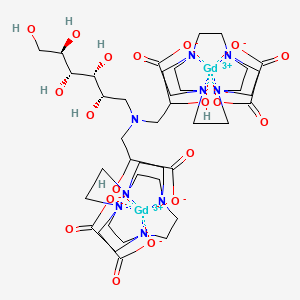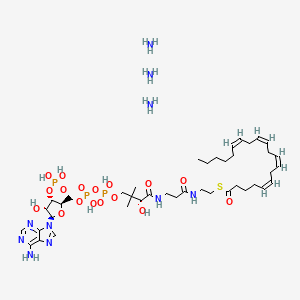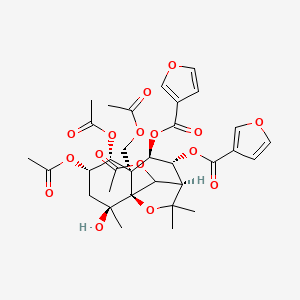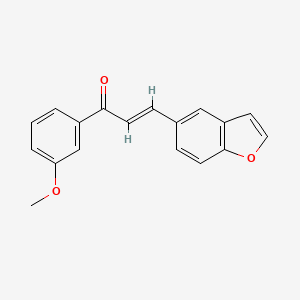
A2AAR antagonist 2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
A2AAR antagonist 2 is a compound that targets the A2A adenosine receptor, a subtype of adenosine receptors which are G protein-coupled receptors. These receptors play critical roles in various physiological and pathological processes, including neurodegenerative diseases, inflammation, and cancer. This compound has gained attention for its potential therapeutic applications, particularly in the fields of oncology and neurology .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of A2AAR antagonist 2 typically involves the use of purine derivatives One common synthetic route includes the preparation of 2,6,9-trisubstituted purine derivativesReaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
化学反応の分析
Types of Reactions
A2AAR antagonist 2 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized purine derivatives .
科学的研究の応用
A2AAR antagonist 2 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the structure and function of adenosine receptors.
Biology: Investigated for its role in modulating immune responses and inflammation.
Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases, cancer, and inflammatory conditions.
Industry: Utilized in the development of new drugs and therapeutic agents .
作用機序
A2AAR antagonist 2 exerts its effects by binding to the A2A adenosine receptor, thereby blocking the action of adenosine. This inhibition prevents the activation of downstream signaling pathways, such as the cAMP/PKA/CREB pathway, which are involved in various cellular processes. By blocking these pathways, this compound can modulate immune responses, reduce inflammation, and inhibit tumor growth .
類似化合物との比較
Similar Compounds
ZM241385: Another A2A adenosine receptor antagonist with similar properties.
SCH58261: A potent and selective A2A adenosine receptor antagonist.
AB928: A dual A2A/A2B adenosine receptor antagonist with applications in cancer therapy .
Uniqueness
A2AAR antagonist 2 is unique in its specific binding affinity and selectivity for the A2A adenosine receptor. Its distinct chemical structure allows for targeted inhibition of the receptor, making it a valuable tool in both research and therapeutic applications .
特性
分子式 |
C18H14O3 |
|---|---|
分子量 |
278.3 g/mol |
IUPAC名 |
(E)-3-(1-benzofuran-5-yl)-1-(3-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C18H14O3/c1-20-16-4-2-3-14(12-16)17(19)7-5-13-6-8-18-15(11-13)9-10-21-18/h2-12H,1H3/b7-5+ |
InChIキー |
UDWXDBSSLXWGSC-FNORWQNLSA-N |
異性体SMILES |
COC1=CC=CC(=C1)C(=O)/C=C/C2=CC3=C(C=C2)OC=C3 |
正規SMILES |
COC1=CC=CC(=C1)C(=O)C=CC2=CC3=C(C=C2)OC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


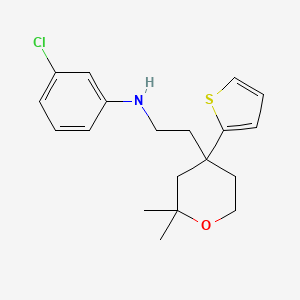
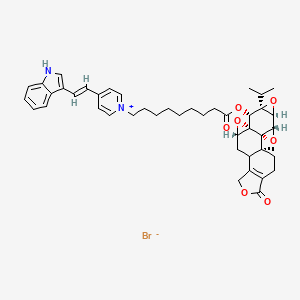
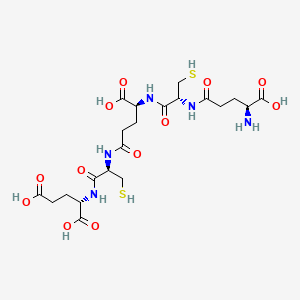
![1-[[3-[4-(cyclopropanecarbonyl)piperazin-1-yl]phenyl]methyl]-5-methyl-N-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxamide](/img/structure/B12379429.png)
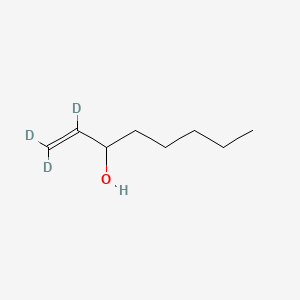
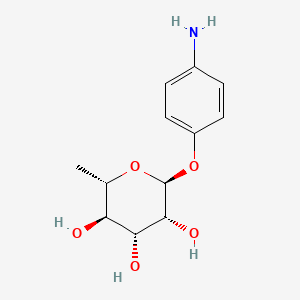
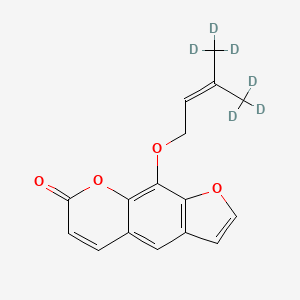
![3-(7,7-dimethyl-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-2-yl)-1H-indole-7-carbonitrile](/img/structure/B12379451.png)

